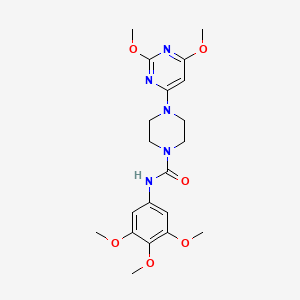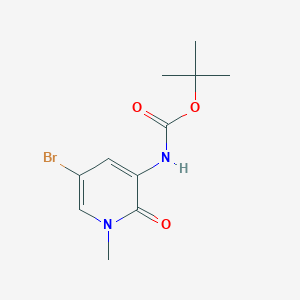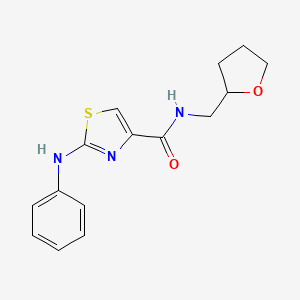![molecular formula C9H5BrN2O3 B2666687 6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1784291-82-2](/img/structure/B2666687.png)
6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid is a chemical compound with the CAS Number: 1784291-82-2 . It has a molecular weight of 269.05 . The IUPAC name for this compound is 6-bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrN2O3/c10-7-3-12-2-5(4-13)11-8(12)1-6(7)9(14)15/h1-4H, (H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid are not fully detailed in the search results. It is known that it has a molecular weight of 269.05 .Applications De Recherche Scientifique
Palladium-Catalyzed Suzuki–Miyaura Borylation Reaction
The palladium-catalyzed Suzuki–Miyaura borylation reaction plays a critical role in the pharmaceutical industry for the preparation of various active agents. A study described the formation of dimerization product [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, employing palladium catalysis. This method facilitated the incorporation of a nitrogen-rich system into potential anti-cancer and anti-tuberculosis agents through acid-amine coupling reactions, leading to compounds with moderate activity against the TB H37Rv strain and potent activity in NCI-60 anti-cancer screening across nine cancer panels (Kartik N. Sanghavi, D. Sriram, Jyothi Kumari, K. Kapadiya, 2022).
Ionic Liquid Promoted One-Pot Synthesis
A study demonstrated that 3-aminoimidazo[1,2-a]pyridines can be synthesized in good to excellent yields using the ionic liquid 1-butyl-3-methylimidazolium bromide. This method simplifies the reaction workup and allows for the easy separation and reuse of the ionic liquid, highlighting a sustainable approach to synthesizing these compounds (A. Shaabani, Ebrahim Soleimani, A. Maleki, 2006).
Supramolecular Synthesis
Research into supramolecular synthesis explored the structural landscape around 1-(pyridylmethyl)-2,2'-biimidazoles, including derivatives from 6-bromoimidazo[1,2-a]pyridine. The study focused on the impact of electrostatics and geometry on supramolecular architectures, revealing consistent solid-state behavior in halogen-bonded co-crystals and the formation of various structural outcomes in co-crystallizations with hydrogen-bond donors (C. A. Gunawardana et al., 2017).
Antimicrobial Activity
Novel pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, synthesized from hydrazonyl bromides reacting with active methylene compounds, were evaluated for their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Nada M. Abunada et al., 2008).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
6-bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-7-3-12-2-5(4-13)11-8(12)1-6(7)9(14)15/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZCCGCHWVNGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=C2)C=O)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid | |
CAS RN |
1784291-82-2 |
Source


|
| Record name | 6-bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-Chloro-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2666607.png)

![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2666612.png)
![N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2666613.png)


![1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2666616.png)


![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2666622.png)

![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)